

Cyclobenzaprine WDHD1 expression knockdown versus drug treatment effects

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Compound Focus: Cyclobenzaprine Hydrochloride

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Comparison of Effects: Cyclobenzaprine vs. WDHD1 Knockdown

Experimental Aspect	Cyclobenzaprine (Flexeril) Treatment	WDHD1 Knockdown
Proliferation & Migration	Significantly inhibited ESCC cell proliferation and migration in a time- and dose-dependent manner [1].	Mimicked the inhibitory effects of Flexeril on ESCC cell proliferation and migration [1].
Molecular Target & Signaling	Inhibited the JAK1-STAT3 signaling pathway , leading to the downregulation of WDHD1 expression. The JAK2-STAT3 and PI3K-Akt-mTOR pathways were not involved [1].	Directly reduces WDHD1 levels, acting as a downstream target in the same pathway [1].
DNA Damage Response (DDR)	Induced a DNA damage response in ESCC cells [1].	Induced a DNA damage response in ESCC cells, similar to Flexeril exposure [1].
Rescue Experiments	The inhibitory effects of Flexeril on ESCC were attenuated by the overexpression of either STAT3 or WDHD1 [1].	The effects are specific to the reduction of WDHD1 function;

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		overexpression would be expected to reverse them.
In Vivo Tumor Growth	Significantly inhibited the growth of ESCC tumors in nude mice and downregulated the JAK1-STAT3-WDHD1 pathway [1].	Data specifically on the in vivo effect of knockdown was not detailed in the available search results.

Detailed Experimental Protocols

The key findings are supported by a range of experimental techniques. Here are the methodologies for some of the central assays:

- **Cell Viability and Proliferation Assays:**

- **Cell Counting Kit-8 (CCK-8) Assay:** Used to assess cell viability after treatment with Flexeril [1].
- **Plate Colony Formation Assay:** Analyzed to evaluate the long-term proliferative ability of ESCC cell lines (KYSE150 and Eca109) after Flexeril treatment [1].

- **Migration Assays:**

- **Transwell Assay:** Used to examine the migratory ability of cancer cells through a porous membrane [1].
- **Scratch Assay (Wound Healing Assay):** Measured cell migration by creating a "wound" in a cell monolayer and monitoring gap closure over time [1].

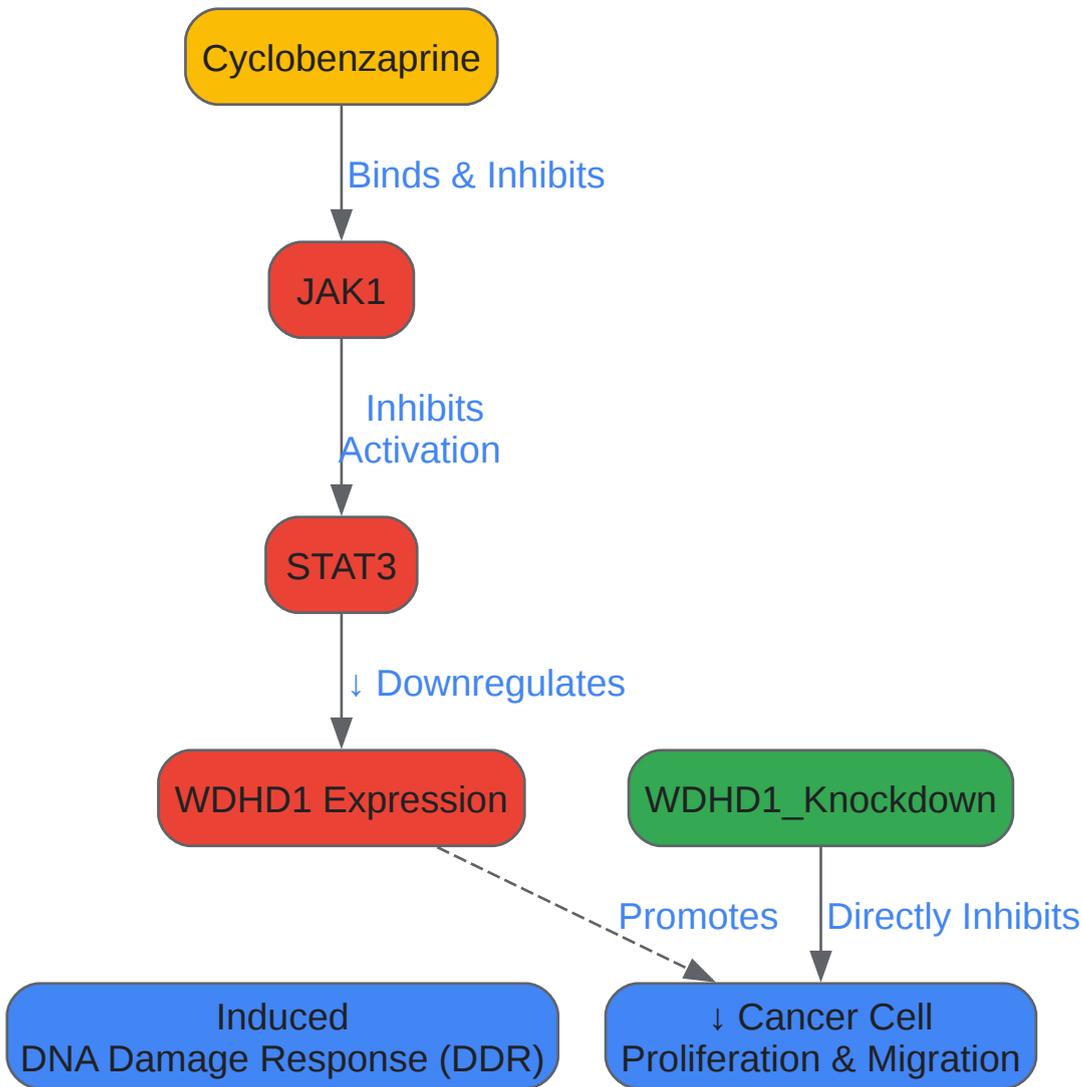
- **Target Identification and Binding:**

- **Proteomics:** Employed to identify proteins whose expression was altered by Flexeril, which is how WDHD1 was identified as a downstream target [1].
- **Drug Affinity Responsive Target Stability (DARTS) Assay:** Based on the principle that a small molecule binding to a protein can protect it from proteolysis. This assay helped identify JAK1 as a binding target of Flexeril [1].
- **Cellular Thermal Shift Assay (CETSA):** Used to validate target engagement by demonstrating that Flexeril binding stabilizes the JAK1 protein against heat-induced denaturation [1].

- **Genetic Manipulation:**
 - **Knockdown and Overexpression:** WDHD1 expression was reduced (knockdown) using specific genetic tools to see if it mimicked the drug's effect. Conversely, STAT3 and WDHD1 were overexpressed to see if they could counteract (rescue) the drug's inhibitory effects [1].
- **DNA Damage Assessment:**
 - **Comet Assay (Single Cell Gel Electrophoresis):** Conducted to detect DNA strand breaks in individual cells following either WDHD1 knockdown or Flexeril exposure, indicating the induction of a DNA damage response [1].

Signaling Pathway Diagram

The experimental data supports the following mechanistic pathway for cyclobenzaprine in ESCC models. The diagram illustrates how cyclobenzaprine treatment and WDHD1 knockdown converge on similar outcomes.



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Key Takeaways for Researchers

- **Mechanistic Synergy:** Both cyclobenzaprine treatment and WDHD1 knockdown achieve similar anti-cancer effects in ESCC models, primarily through inhibiting proliferation, migration, and inducing DNA damage. This strongly suggests that WDHD1 is a critical downstream effector of cyclobenzaprine's action in this context [1].
- **Defined Signaling Axis:** The effect of cyclobenzaprine is specifically mediated by the JAK1-STAT3-WDHD1 pathway. Overexpression of either STAT3 or WDHD1 can rescue the cancer cells from the drug's effects, confirming the pathway's necessity [1].
- **Novel Anti-Cancer Potential:** These findings position the commonly used muscle relaxant cyclobenzaprine as a potential repurposing candidate for ESCC, offering a novel therapeutic strategy

focused on the JAK1-STAT3-WDHD1 axis [1].

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References

1. Exploring the novel role and mechanistic insights of ... [sciencedirect.com]

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